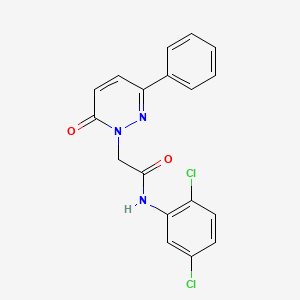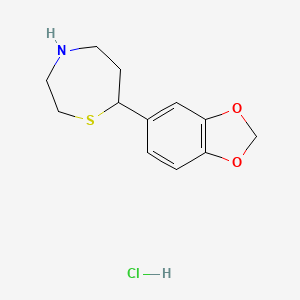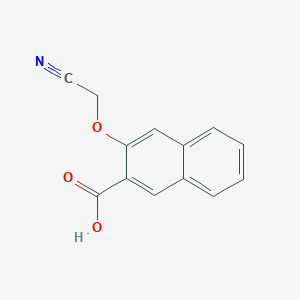![molecular formula C23H20N4O2 B2508170 2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol CAS No. 477888-94-1](/img/structure/B2508170.png)
2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, there are several related compounds and methodologies that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol involves the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives is achieved through a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water . These methodologies could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within a crystal lattice, as seen in the study of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol . These techniques would be essential in confirming the structure of the target compound once synthesized.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies on their chemical reactions. For example, the insertion reactions with phosphorus ylides show the formation of substituted isoquinolines from 4-(4-Methylphenyl)-2,3-benzoxazin-1-one . This indicates that the target compound may also undergo reactions with nucleophiles or electrophiles, leading to the formation of new bonds and potentially bioactive derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into solubility, stability, and reactivity. Compound 2, a quinoxalinone derivative, exhibits a balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo . These properties are crucial for the potential application of the target compound in a biological context, as they influence its bioavailability and therapeutic efficacy.
Case Studies
Although no direct case studies on the target compound were provided, the antitumor activity of related compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has been studied in vivo, showing significant inhibition of tumor growth in mice . This suggests that the target compound may also possess biological activities worth exploring in future case studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of quinoxaline, including those related to the mentioned compound, exhibit significant antimicrobial properties. For instance, hydrazide-hydrazones compounds have been synthesized and screened for their antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms. Specifically, compounds containing the quinoxaline moiety coupled with different substituents have shown higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria, indicating their potential as broad-spectrum antimicrobial agents (Shaikh, 2013); (Kaya et al., 2017).
Antitumor Activity
The compound's derivatives have also been investigated for their antitumor activities. Studies involving the synthesis of novel hydrazide and oxadiazole derivatives utilizing a similar structural framework have highlighted their potential as chemotherapeutic agents. These compounds have been evaluated against human tumor cell lines, with some derivatives exhibiting significant antiproliferative activity, suggesting their use in cancer treatment. Among the tested compounds, those bearing oxadiazole rings and substituted benzothiazole moieties have shown the highest inhibitory activity against tumor cell lines like A549 (lung) and MCF7 (breast) (Kaya et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .
Propiedades
IUPAC Name |
2-[(E)-[(3-benzylquinoxalin-2-yl)hydrazinylidene]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-29-18-11-12-22(28)17(14-18)15-24-27-23-21(13-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-12,14-15,28H,13H2,1H3,(H,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYZEJIQZNCEAW-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)
![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)
![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)


![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)